An In-Depth Technical Guide to Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: Current Knowledge and Future Directions
An In-Depth Technical Guide to Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: Current Knowledge and Future Directions
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, a fluorinated piperidine derivative, stands as a compound of significant interest within medicinal chemistry and drug discovery. The strategic incorporation of gem-difluoro groups into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and basicity. This technical guide provides a comprehensive overview of the currently available information on this specific molecule, including its fundamental chemical properties. However, it is important to note that a comprehensive, publicly available experimental dataset for this compound is limited. This guide will therefore also highlight the general significance of the difluoropiperidine motif, outline plausible synthetic strategies based on related compounds, and detail the characterization methodologies that would be essential for a complete physicochemical profile.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for the precise spatial arrangement of pharmacophoric groups. The introduction of fluorine atoms into this scaffold can dramatically alter a molecule's properties in ways that are highly advantageous for drug development.
The gem-difluoromethylene group (CF2) at the 3-position of the piperidine ring, as seen in Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, is of particular importance. This modification can:
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Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.
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Modulate Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for reducing off-target effects, such as hERG channel affinity.
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Influence Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can impact its ability to cross cell membranes and the blood-brain barrier.
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Induce Favorable Conformational Changes: The presence of the CF2 group can influence the conformational preferences of the piperidine ring, which can be exploited to achieve a more favorable binding orientation with a biological target.[1]
Given these benefits, Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate represents a valuable, yet under-characterized, building block for the synthesis of novel therapeutic agents.
Core Physicochemical Properties
While detailed experimental data for Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is not extensively reported in peer-reviewed literature, its fundamental properties have been identified from commercial sources.
| Property | Value | Source |
| CAS Number | 1303972-84-0 | [2][3] |
| Molecular Formula | C₁₅H₁₉F₂NO₂ | [2][3] |
| Molecular Weight | 283.32 g/mol | [3] |
| IUPAC Name | ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate | [2] |
Note: Properties such as melting point, boiling point, solubility, and pKa are not currently available from public scientific literature and would require experimental determination.
Postulated Synthetic Pathways
The synthesis of 3,3-difluoropiperidines can be challenging. Based on established methodologies for related fluorinated piperidines, a plausible synthetic route to Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate can be conceptualized. A common strategy involves the construction of a suitable precursor followed by a deoxofluorination reaction.
A potential, though unverified, synthetic workflow is outlined below. The causality behind these steps is rooted in common organic synthesis transformations for building complexity and introducing the key difluoro-moiety.
Caption: Postulated synthetic workflow for the target compound.
Expert Rationale:
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Starting Material Selection: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a commercially available and logical precursor. The ketone at the 3-position is the key functional group for the introduction of the gem-difluoro unit.
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Deoxofluorination: This is a crucial step where the carbonyl oxygen is replaced by two fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation. The choice of reagent and reaction conditions (solvent, temperature) would need to be carefully optimized to maximize yield and minimize side reactions.
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Purification: Following the reaction, standard purification techniques such as column chromatography would be necessary to isolate the desired product from unreacted starting material and byproducts.
Essential Spectroscopic Characterization
To confirm the identity and purity of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, a suite of spectroscopic analyses would be indispensable.
Caption: Key analytical methods for structural elucidation.
Detailed Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the ethyl ester, the benzyl group, and the protons on the piperidine ring.
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¹³C NMR: Would show the number of different types of carbon atoms. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.
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¹⁹F NMR: This would be a definitive technique to confirm the presence and environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern could also provide structural information.
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Infrared (IR) Spectroscopy:
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IR spectroscopy would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the C=O of the ester, C-F bonds, and C-H bonds of the aromatic and aliphatic portions.
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Potential Applications and Future Research
Given the advantageous properties conferred by the 3,3-difluoro substitution, Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a promising scaffold for the development of novel therapeutics, particularly in areas where piperidine-containing molecules have already shown utility, such as:
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Central Nervous System (CNS) Disorders: The potential for increased metabolic stability and modulated lipophilicity could lead to improved CNS drug candidates.
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Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine rings.
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Infectious Diseases: Piperidine derivatives are found in a number of antiviral and antibacterial agents.
Future research should focus on:
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Definitive Synthesis and Characterization: A peer-reviewed publication detailing a robust synthetic route and complete spectroscopic and physicochemical characterization of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is critically needed.
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Derivatization and Library Synthesis: Using this compound as a building block, a library of derivatives could be synthesized to explore structure-activity relationships (SAR) for various biological targets.
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Pharmacokinetic and Pharmacodynamic Profiling: Promising derivatives should be subjected to in vitro and in vivo studies to evaluate their ADME properties and biological activity.
Conclusion
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a molecule of high potential in the field of drug discovery. While its fundamental chemical identity is established, a comprehensive public profile of its physicochemical and spectroscopic properties is currently lacking. This guide has synthesized the available information and provided a scientifically grounded framework for its synthesis and characterization. The insights provided herein are intended to empower researchers to further investigate this and related fluorinated piperidines, ultimately contributing to the development of the next generation of innovative medicines.
References
As this technical guide addresses a compound with limited published data, the references primarily point to general concepts and information on related compounds. A definitive primary reference for the synthesis and full characterization of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is not currently available in the public domain.
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Vitovt, S. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 233. [Link]
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Surmont, R. et al. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. [Link]
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Verniest, G. et al. (2009). New Entries toward 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 74(3), 1341-1347. [Link]
